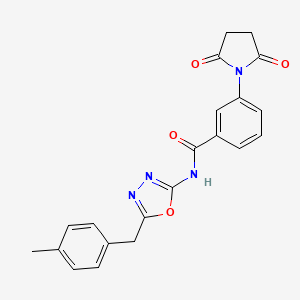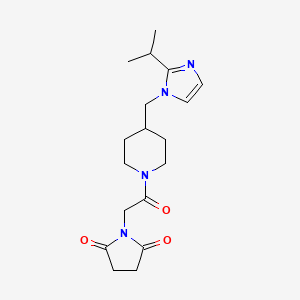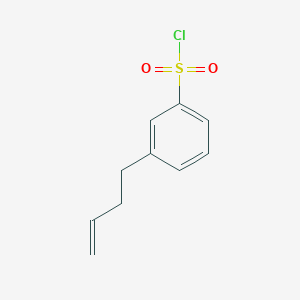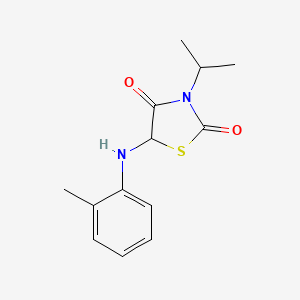![molecular formula C16H17N7OS B2520025 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421462-27-2](/img/structure/B2520025.png)
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions . Finally, the pyrimidine ring is constructed through condensation reactions involving suitable aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
科学研究应用
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy . The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
相似化合物的比较
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Piperazine derivatives: Compounds like piperazine-1-carboxamides have similar structural features and biological activities.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine are used in similar applications, including drug development.
Uniqueness
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound in scientific research .
属性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOKKREOASGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2519942.png)

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)



![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

![4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2519957.png)

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
